GGFG Spacer Stability: Specific Lysosomal Cleavage in Tumor Microenvironment
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide spacer in this compound is specifically cleaved by lysosomal enzymes (e.g., cathepsin L) following ADC internalization, and is assumed to be stable in systemic circulation [1]. This stands in contrast to Val-Cit (vedotin) and Val-Ala (tesirine) linkers, which exhibit distinct cathepsin cleavage profiles in human liver lysosome fractions [2].
| Evidence Dimension | Linker cleavage specificity |
|---|---|
| Target Compound Data | Gly-Gly-Phe-Gly (GGFG) linker; cleaved by lysosomal cathepsins |
| Comparator Or Baseline | Val-Cit (vedotin) and Val-Ala (tesirine) linkers |
| Quantified Difference | Differential cathepsin cleavage profiles |
| Conditions | Human liver S9 fraction and human lysosome models [2] |
Why This Matters
Selecting a linker with established, quantifiable lysosomal cleavage properties ensures predictable payload release in target cells while minimizing premature systemic release, a critical quality attribute for ADC development.
- [1] Nakada T, Masuda T, Naito H, et al. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads. Bioorg Med Chem Lett. 2016;26(6):1542-1545. View Source
- [2] Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. 2025. View Source
